molecular formula C9H11NO2 B13829168 3-Isopropyl-4-nitroso-phenol

3-Isopropyl-4-nitroso-phenol

Cat. No.: B13829168
M. Wt: 165.19 g/mol
InChI Key: CBFNVMRJXHRYSY-UHFFFAOYSA-N
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Description

3-Isopropyl-4-nitroso-phenol: is an organic compound that features a phenol group substituted with an isopropyl group at the third position and a nitroso group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-nitroso-phenol can be achieved through several methods. One common approach involves the nitration of 3-isopropylphenol followed by reduction to form the nitroso derivative. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using reagents such as sodium dithionite or zinc in acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-4-nitroso-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Isopropyl-4-nitroso-phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The nitroso group can interact with biological molecules, providing insights into various biochemical pathways .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-nitroso-phenol involves its interaction with molecular targets through its nitroso and phenolic groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Isopropyl-4-nitroso-phenol is unique due to the presence of both isopropyl and nitroso groups on the phenol ring.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-nitroso-3-propan-2-ylphenol

InChI

InChI=1S/C9H11NO2/c1-6(2)8-5-7(11)3-4-9(8)10-12/h3-6,11H,1-2H3

InChI Key

CBFNVMRJXHRYSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)N=O

Origin of Product

United States

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